molecular formula C10H10BrNS B1279896 3-Benzylthiazolium Bromide CAS No. 75066-50-1

3-Benzylthiazolium Bromide

Cat. No.: B1279896
CAS No.: 75066-50-1
M. Wt: 256.16 g/mol
InChI Key: BVVXTLWKNXVYDS-UHFFFAOYSA-M
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Description

3-Benzylthiazolium Bromide is a chemical compound with the molecular formula C10H10BrNS. It is a thiazolium salt, characterized by the presence of a thiazole ring substituted with a benzyl group at the 3-position and a bromide anion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylthiazolium Bromide can be synthesized through the reaction of benzyl bromide with thiazole in the presence of a suitable base. The reaction typically involves heating the reactants in a solvent such as acetonitrile or ethanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylthiazolium Bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide anion can be replaced by other nucleophiles, leading to the formation of different thiazolium derivatives.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products:

    Nucleophilic Substitution: Various thiazolium salts with different substituents.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

Scientific Research Applications

3-Benzylthiazolium Bromide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other thiazolium salts and derivatives. It also serves as a catalyst in certain organic reactions.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: It has shown inhibitory activity against acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer’s disease and other neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Benzylthiazolium Bromide involves its interaction with specific molecular targets. For instance, its inhibitory activity against acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurological disorders.

Comparison with Similar Compounds

    Benzylthiazolium Chloride: Similar structure but with a chloride anion instead of bromide.

    Methylthiazolium Bromide: Contains a methyl group instead of a benzyl group.

    Ethylthiazolium Bromide: Contains an ethyl group instead of a benzyl group.

Uniqueness: 3-Benzylthiazolium Bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets.

Properties

IUPAC Name

3-benzyl-1,3-thiazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10NS.BrH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-7,9H,8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVXTLWKNXVYDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CSC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469382
Record name 3-Benzylthiazolium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75066-50-1
Record name 3-Benzylthiazolium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzylthiazolium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Benzylthiazolium Bromide in organic synthesis?

A1: this compound, in conjunction with a base, acts as a redox catalyst for the oxidation of aldehydes. [] This catalytic activity is coupled with the simultaneous reduction of specific organic compounds. [] While the provided abstracts don't specify the exact reactions or substrates, this suggests the compound plays a role in oxidation-reduction reactions relevant to organic synthesis.

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